8-methoxy-2-(1H-pyrazol-3-yl)quinoline
Description
Properties
IUPAC Name |
8-methoxy-2-(1H-pyrazol-5-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-4-2-3-9-5-6-10(15-13(9)12)11-7-8-14-16-11/h2-8H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWCTMVPDGAVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-position substitution with pyrazole or fused heterocycles (e.g., triazolo-thiadiazol) distinguishes these compounds from classical quinolines like chloroquine, which feature 4-position substitutions .
Key Observations :
Key Observations :
- Activity Trends: Pyrazole-substituted quinolines (e.g., ) show broad-spectrum bioactivity, though often less potent than standard drugs. The 2-pyrazole substitution may offer novel mechanisms compared to 4-substituted quinolines like hydroxychloroquine .
Q & A
Q. What are the common synthetic routes for 8-methoxy-2-(1H-pyrazol-3-yl)quinoline, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions : Hydrazine derivatives (e.g., 3-substituted phenylhydrazines) are condensed with quinoline precursors (e.g., 8-methoxyquinoline-2-carbaldehyde) to form the pyrazole-quinoline core .
- Cross-coupling methods : Suzuki-Miyaura coupling may introduce aryl/heteroaryl groups at specific positions using palladium catalysts and optimized conditions (e.g., 60–80°C, inert atmosphere) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Key factors affecting yield include temperature control, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time optimization .
Q. How do researchers characterize the molecular structure of this compound?
Structural elucidation employs:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound?
- Enzyme inhibition assays : Fluorescence-based or radiometric assays (e.g., PDE10A inhibition at IC₅₀ values <100 nM) .
- Antimicrobial testing : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding to PDE10A active sites) using crystal structures from the PDB .
- QSAR models : Machine learning algorithms correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.2, high blood-brain barrier permeability) .
Q. What strategies address regioselectivity challenges in pyrazoloquinoline synthesis?
- Directing groups : Temporary protecting groups (e.g., Boc) on the quinoline core guide pyrazole formation at the 2-position .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products (e.g., 30 min vs. 12 hr conventional heating) .
- Metal-free conditions : Iodine or Brønsted acids (e.g., p-TsOH) promote regioselective cyclization with >80% yield .
Q. How can contradictions in crystallographic data for quinoline derivatives be resolved?
- Multi-software validation : Cross-checking results with SHELXL (for refinement) and OLEX2 (for visualization) reduces model bias .
- Twinned data analysis : Programs like CELL_NOW deconvolute overlapping reflections in twinned crystals .
- Hydrogen bonding networks : Validate packing motifs via Mercury software to ensure consistency with spectroscopic data .
Q. How do structural modifications influence pharmacokinetic properties?
- Methoxy group tuning : Replacing 8-methoxy with ethoxy increases logP (by ~0.5 units), enhancing membrane permeability but reducing aqueous solubility .
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl at pyrazole-3-position) improves metabolic stability (t₁/₂ >2 hr in liver microsomes) .
- Quinoline core fluorination : 6-Fluoro derivatives show 3-fold higher oral bioavailability in rodent models due to reduced CYP450 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
